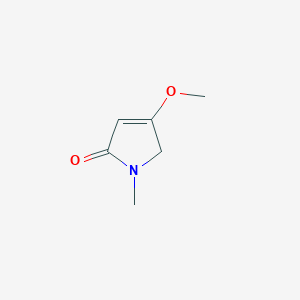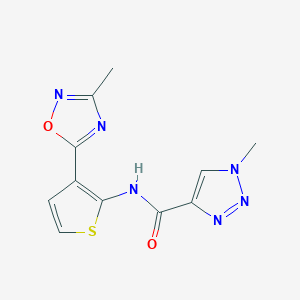![molecular formula C22H15N3O4S B2388392 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 313404-06-7](/img/structure/B2388392.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a derivative of 1,3,4-thiadiazole . These compounds have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of these compounds has been confirmed by various methods including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by various methods including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth .
Result of Action
This could potentially include effects such as reduced inflammation, pain relief, inhibition of microbial growth, suppression of viral replication, and inhibition of tumor growth .
Advantages and Limitations for Lab Experiments
NTB has several advantages as a research tool. It is highly selective for the Ca2+-activated Cl- channel, allowing for specific inhibition of this channel without affecting other ion channels. NTB is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of NTB in lab experiments. Its inhibitory effects on the Ca2+-activated Cl- channel are reversible, and its effectiveness can vary depending on the experimental conditions.
Future Directions
There are several future directions for the use of NTB in research. One area of interest is the role of Ca2+-activated Cl- channels in pain processing. NTB has been shown to reduce pain-related behaviors in animal models, indicating a potential role in the development of novel pain therapies. Another area of interest is the development of more potent and selective inhibitors of the Ca2+-activated Cl- channel, which could lead to the development of more effective treatments for neurological disorders.
Conclusion:
NTB is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in research. Its selective inhibition of the Ca2+-activated Cl- channel has made it a valuable tool for studying the role of this channel in various physiological processes. While there are some limitations to its use in lab experiments, there are several future directions for the development of novel therapies based on NTB's mechanism of action.
Synthesis Methods
NTB can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride to form 4-(3-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-phenoxybenzoyl chloride to form the final product, N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide.
Scientific Research Applications
NTB has been widely used as a research tool in the field of neuroscience. It has been shown to selectively inhibit the activity of the Ca2+-activated Cl- channel, which plays a crucial role in regulating neuronal excitability. This property of NTB has made it a valuable tool for studying the role of Ca2+-activated Cl- channels in various physiological processes, including synaptic transmission, neuronal plasticity, and sensory processing.
properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(15-9-11-19(12-10-15)29-18-7-2-1-3-8-18)24-22-23-20(14-30-22)16-5-4-6-17(13-16)25(27)28/h1-14H,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVJXEONZLYATH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)
![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)



